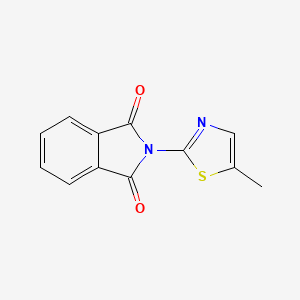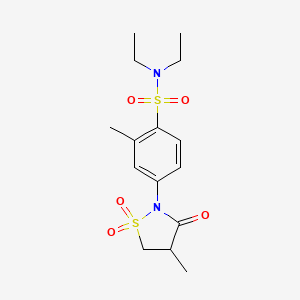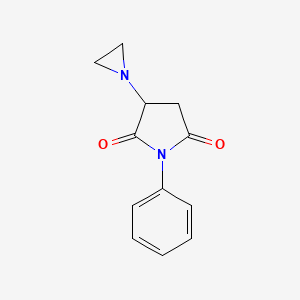![molecular formula C24H19BrN2O2 B5064122 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide, also known as PNU-120596, is a small molecule inhibitor that has been widely studied for its potential in treating various diseases.
Mechanism of Action
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One advantage of 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer research. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments. Additionally, this compound has been shown to have off-target effects, which can complicate its use in some experiments.
Future Directions
There are several future directions for research on 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide. One area of focus could be on improving its solubility, which would make it easier to work with in lab experiments. Additionally, further research could be done to better understand its off-target effects and how to mitigate them. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects in treating various diseases.
Synthesis Methods
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzophenone with ethyl acetoacetate to form 2-(4-aminophenyl)-2-oxoethyl acetate. This intermediate is then reacted with isoquinoline in the presence of sodium ethoxide to form 2-{2-[4-(aminophenyl)-2-oxoethyl]isoquinolin-1-yl}acetic acid. Finally, this compound is treated with hydrobromic acid to yield this compound.
Scientific Research Applications
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(17-26-15-14-18-6-4-5-9-21(18)16-26)19-10-12-22(13-11-19)25-24(28)20-7-2-1-3-8-20;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJQLFKWZMZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5064040.png)


![N-[5-(1-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5064076.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![(4-fluoro-3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5064089.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5064099.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B5064113.png)

